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Compound of Interest

Compound Name: 2-(Methylamino)pyrimidin-5-ol

Cat. No.: B13149585

Get Quote

Executive Summary & Compound Identity
2-(Methylamino)pyrimidin-5-ol (CAS: 1394977-56-0) is a low-molecular-weight (MW: 125.13

Da) hinge-binding fragment. Unlike fully elaborated Type I or Type II kinase inhibitors, this

compound functions as a "privileged scaffold"—a minimal pharmacophore capable of

anchoring to the ATP-binding site of multiple kinase families.

Its primary value lies not in intrinsic high-affinity selectivity, but in its high Ligand Efficiency (LE)

and defined Growth Vectors. This guide assesses its performance as a starting point for

Fragment-Based Drug Discovery (FBDD) compared to other hinge-binding cores.
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Feature Specification

Molecular Weight 125.13 Da

H-Bond Donors/Acceptors 2 / 4

Primary Target Class Ser/Thr and Tyr Kinases (ATP Hinge Region)

Binding Mode
Bidentate H-bond formation with hinge

backbone residues

Key Application
FBDD starting point for CDK, JAK, and Lck

inhibitors

Mechanism of Action: The Hinge Interaction
To understand the selectivity profile of this fragment, one must analyze its binding topology.

The 2-aminopyrimidine motif mimics the adenine ring of ATP.

N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH

of the kinase hinge.

2-NH (Methylamino): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone

Carbonyl (C=O) of the hinge.

5-OH (Hydroxyl): Points towards the solvent front or ribose pocket, providing a critical "exit

vector" for chemical elaboration to induce selectivity.

Visualization: Hinge Binding Topology
The following diagram illustrates the interaction logic compared to ATP.
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Figure 1: Bidentate binding mode of the 2-aminopyrimidine core within the kinase hinge region.

Comparative Performance Analysis
This section compares 2-(Methylamino)pyrimidin-5-ol against standard alternatives used in

kinase drug discovery.

Selectivity vs. Promiscuity
As a fragment, 2-(Methylamino)pyrimidin-5-ol is inherently promiscuous. It binds to a high

percentage of the kinome because the hinge region is highly conserved. However, its

"performance" is measured by Ligand Efficiency (LE)—binding energy per heavy atom—rather

than raw potency (IC50).

Comparison Table: Fragment vs. Elaborated Inhibitor
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Parameter
2-

(Methylamino)pyrimi

din-5-ol (Fragment)

Pazopanib

(Elaborated Drug)
Staurosporine (Pan-
Kinase Control)

Molecular Weight ~125 Da 437.5 Da 466.5 Da

Typical Affinity (Kd) 100 µM - 1 mM < 10 nM < 1 nM

Selectivity Profile Broad (Hinge binder)
Moderate

(VEGFR/PDGFR/KIT)

Non-Selective (Pan-

kinase)

Ligand Efficiency (LE) High (>0.45) Moderate (~0.[1][2]3) Moderate

Role in Dev. Starting Scaffold Clinical Drug Biological Probe

Advantages Over Alternative Fragments
When compared to other minimal scaffolds, 2-(Methylamino)pyrimidin-5-ol offers distinct

chemical advantages:

vs. Adenine: Adenine has high affinity but poor solubility and metabolic liability. The

pyrimidine core is more stable and synthetically tractable.

vs. 2-Aminopyridine: The extra nitrogen in the pyrimidine ring (N3) often improves water

solubility and alters the pKa, making the 2-NH more distinct as a donor.

The 5-OH Advantage: Unlike unsubstituted pyrimidines, the 5-hydroxyl group allows for rapid

ether synthesis (Mitsunobu or SNAr chemistry) to explore the "Gatekeeper" or "Solvent

Front" regions, which are the primary drivers of kinase selectivity [1].

Experimental Protocols for Selectivity Assessment
Since standard biochemical assays (e.g., ELISA, FRET) are often tuned for nanomolar

inhibitors, profiling this weak-binding fragment requires biophysical sensitivity.[3]

Protocol A: Differential Scanning Fluorimetry (Thermal
Shift)
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Purpose: To validate binding across a panel of diverse kinases (e.g., CDK2, Lck, p38) by

measuring thermal stabilization.

Preparation: Dilute recombinant kinase domains to 2 µM in assay buffer (20 mM HEPES pH

7.5, 150 mM NaCl, 2 mM MgCl2).

Dosing: Add 2-(Methylamino)pyrimidin-5-ol at a high concentration (e.g., 1 mM) to ensure

saturation, given the expected low affinity.

Dye: Add SYPRO Orange (5x final concentration).

Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

Analysis: Calculate

. A shift of

C indicates a valid "hit" [2].

Protocol B: Surface Plasmon Resonance (SPR) for Kd
Determination
Purpose: To quantify kinetics and rule out non-specific aggregation.

Immobilization: Biotinylate the kinase (e.g., via Avi-tag) and capture on a Streptavidin chip to

~2000 RU.

Injection: Inject a concentration series of the fragment (0, 31.25, 62.5, 125, 250, 500, 1000

µM).

Flow Rate: High flow (30-50 µL/min) to minimize mass transport effects.

Validation: Check for "square wave" sensorgrams typical of fast on/off rates characteristic of

fragments.

Data Fit: Use a steady-state affinity model (

vs. Concentration) to derive
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Figure 2: Recommended Fragment-Based Drug Discovery (FBDD) cascade for profiling low-

affinity scaffolds.
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While the fragment itself is a general binder, its derivatives demonstrate high selectivity.

Lck Inhibitors: Research has shown that elaborating the 5-position of the 2-amino-pyrimidine

core with benzylic amines leads to nanomolar Lck inhibitors with >100-fold selectivity over

homologous kinases like Src [3].

CHK1 Inhibitors: The 2-aminopyrimidine scaffold is a core component of CHK1 inhibitors

(e.g., CCT244747), where the pyrimidine nitrogen interacts with Glu85 and the amino group

with Cys87 in the hinge [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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